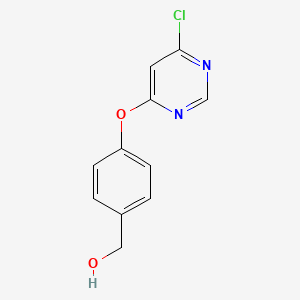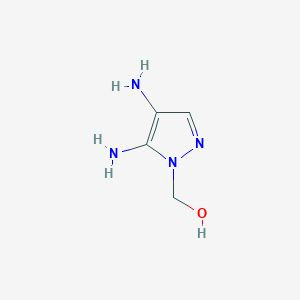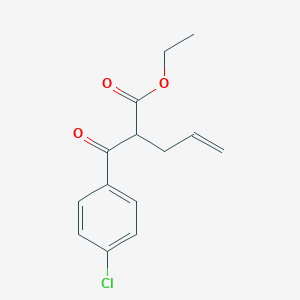![molecular formula C13H20N4 B13112767 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 872531-12-9](/img/structure/B13112767.png)
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc complexes supported on magnetite nanoparticles, which act as reusable catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated reactions due to their efficiency and scalability. The use of heterogeneous catalysts, such as Schiff base zinc complexes, also facilitates the industrial synthesis by allowing easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like iron(III) chloride for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aminopyrimidine Schiff bases can lead to the formation of triazolopyrimidine systems .
Scientific Research Applications
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in agriculture as a herbicide and in material sciences for developing new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their death. In medicinal applications, it binds to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique among triazolopyrimidines due to its specific heptyl and methyl substitutions, which confer distinct biological activities. Similar compounds include other triazolopyrimidine isomers, such as 1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-a]pyrimidine . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The unique substitutions in this compound make it particularly effective in certain applications, such as enzyme inhibition and herbicidal activity .
Properties
CAS No. |
872531-12-9 |
|---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-7-8-12-15-13-14-11(2)9-10-17(13)16-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
IDYSYBWAIWIKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN2C=CC(=NC2=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
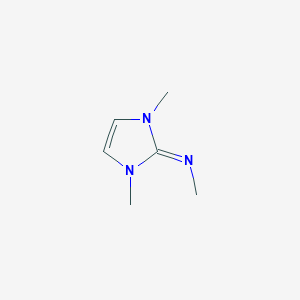
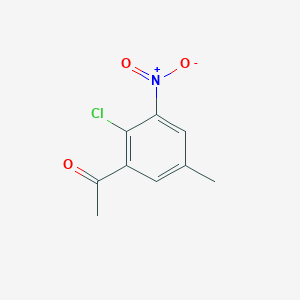




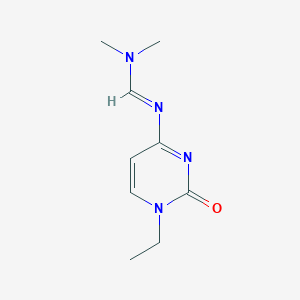
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


